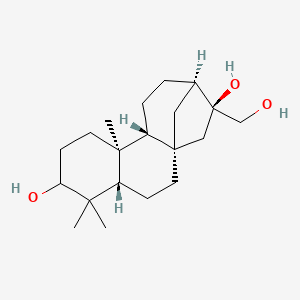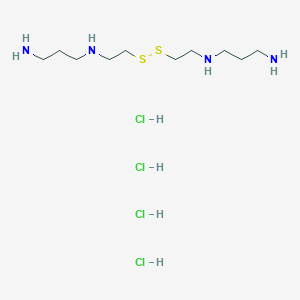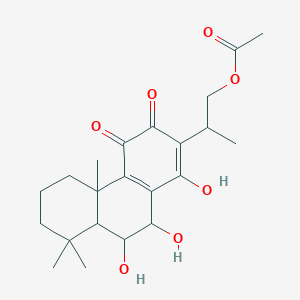
L-A-PHOSPHATIDYLINOSITOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-A-Phosphatidylinositol is a lipid molecule composed of a phosphate group, two fatty acid chains, and one inositol sugar molecule. It belongs to the class of phosphatidylglycerides and is typically found as a minor component on the cytosolic side of eukaryotic cell membranes . This compound plays a crucial role in cellular signaling and membrane structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-A-Phosphatidylinositol can be synthesized through various methods. One common approach involves the enzymatic catalysis of phosphatidylinositol synthase, which catalyzes the reaction between cytidine diphosphate-diacylglycerol and myo-inositol . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as bovine liver or brain. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-A-Phosphatidylinositol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the hydrolysis catalyzed by phospholipase C, which cleaves the phosphate group to produce diacylglycerol and inositol trisphosphate .
Common Reagents and Conditions
Common reagents used in these reactions include phospholipase C for hydrolysis and lipoxygenase for peroxidation . The reaction conditions often involve aqueous buffers at physiological pH and temperature.
Major Products
The major products formed from these reactions include diacylglycerol, inositol trisphosphate, and various phosphorylated derivatives of inositol .
Aplicaciones Científicas De Investigación
L-A-Phosphatidylinositol has a wide range of scientific research applications:
Mecanismo De Acción
L-A-Phosphatidylinositol exerts its effects primarily through its role in the phosphatidylinositol cycle. It serves as a substrate for various kinases and phosphatases, leading to the production of secondary messengers like inositol trisphosphate and diacylglycerol . These secondary messengers activate downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
L-A-Phosphatidylinositol is unique among phospholipids due to its inositol head group, which can be phosphorylated at multiple positions to produce various phosphoinositides . Similar compounds include:
Phosphatidylserine: Another phospholipid involved in cell signaling and apoptosis.
Phosphatidylcholine: A major component of cell membranes, involved in membrane fluidity and signaling.
Phosphatidylethanolamine: Involved in membrane fusion and cell signaling.
This compound stands out due to its role in generating multiple secondary messengers and its involvement in diverse cellular processes .
Propiedades
Número CAS |
119943-95-2 |
|---|---|
Fórmula molecular |
C17H25NO5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B1180786.png)

